molecular formula C16H22N2O4 B4260821 (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid

(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid

Cat. No. B4260821
M. Wt: 306.36 g/mol
InChI Key: GRAQGOBKIGUUDK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid, also known as Oxaliplatin, is a platinum-containing chemotherapy drug used to treat various types of cancer, including colorectal cancer. The chemical structure of Oxaliplatin contains a platinum atom, which is responsible for its anticancer activity.

Mechanism of Action

(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid works by binding to DNA and forming crosslinks, which prevent the cancer cells from dividing and multiplying. This leads to the death of cancer cells and the reduction of tumor size. (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid is also believed to activate the immune system, making it more effective in fighting cancer.
Biochemical and Physiological Effects:
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid can cause various side effects, including nausea, vomiting, diarrhea, fatigue, and neuropathy. Neuropathy is a common side effect of (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid, which can cause numbness, tingling, and pain in the hands and feet. This side effect is often dose-limiting and can affect the quality of life of cancer patients.

Advantages and Limitations for Lab Experiments

(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and can be synthesized in large quantities. However, (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid can be toxic to normal cells, making it challenging to study its effects on specific cell types.

Future Directions

For the study of (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid include investigating its potential use in combination with other drugs and immunotherapy, developing new formulations, and studying resistance mechanisms.

Scientific Research Applications

(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid has been extensively studied for its anticancer activity. It has been shown to be effective in the treatment of various types of cancer, including colorectal cancer, ovarian cancer, and pancreatic cancer. (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid is often used in combination with other chemotherapy drugs to increase its effectiveness. It has also been studied for its potential use in combination with immunotherapy.

properties

IUPAC Name

(2S)-2-[3-(oxazinan-2-yl)propanoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(8-10-18-9-4-5-11-22-18)17-14(16(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,19)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQGOBKIGUUDK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCON(C1)CCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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